

1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene

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Compound of Interest

Compound Name: **1-Ethynyl-1-cyclohexanol**

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An In-depth Technical Guide to the Synthesis of **1-Ethynyl-1-cyclohexanol** from Cyclohexanone and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-ethynyl-1-cyclohexanol**, a valuable intermediate in the pharmaceutical and materials science industries. The document details the core chemical principles, experimental procedures, and quantitative data associated with the ethynylation of cyclohexanone.

Introduction

1-Ethynyl-1-cyclohexanol is a tertiary acetylenic alcohol that serves as a key building block in the synthesis of various organic molecules.^{[1][2]} Its structural features, comprising a cyclohexane ring, a hydroxyl group, and an ethynyl group, make it a versatile precursor for creating more complex compounds, including pharmaceuticals.^{[1][2]} The primary and most direct route for its synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone. This reaction, a classic example of the Favorskii reaction, is widely employed in both laboratory and industrial settings.^{[3][4]}

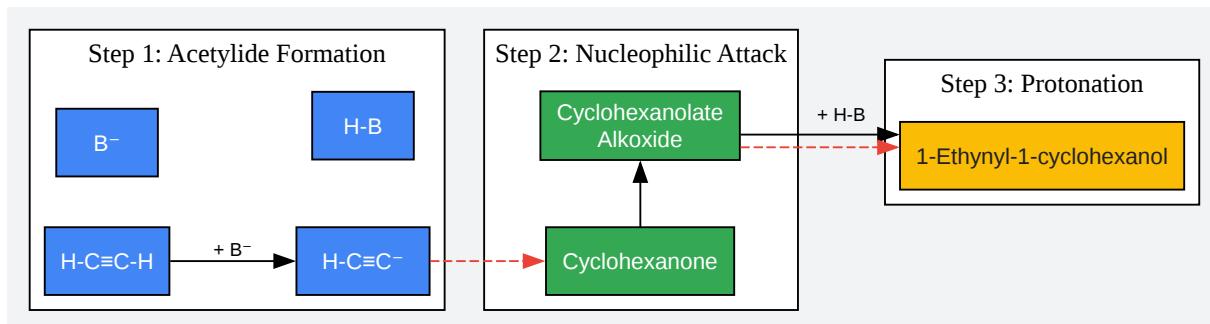
The industrial synthesis often utilizes high-pressure acetylene to ensure sufficient concentration in the reaction medium, which can present significant safety and equipment challenges.^[5] The

reaction is typically base-catalyzed, with common catalysts including alkali metal hydroxides or alkoxides.[2][6]

Reaction Mechanism: The Favorskii Reaction

The synthesis of **1-ethynyl-1-cyclohexanol** from cyclohexanone and acetylene proceeds via the Favorskii reaction mechanism under basic conditions.[4] The process can be broken down into two primary steps:

- Deprotonation of Acetylene: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), deprotonates the terminal alkyne (acetylene), which is acidic enough to react. This results in the formation of a metal acetylidy salt (e.g., potassium acetylidy) and a conjugate acid (e.g., water).[4]
- Nucleophilic Attack: The newly formed acetylidy anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the cyclohexanone molecule.
- Protonation: The resulting alkoxide intermediate is then protonated, typically by the conjugate acid formed in the first step or during an acidic work-up, to yield the final product, **1-ethynyl-1-cyclohexanol**.[2]



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Caption: Reaction mechanism for the base-catalyzed synthesis of **1-ethynyl-1-cyclohexanol**.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups, highlighting the impact of different catalysts, solvents, temperatures, and pressures on conversion and yield.

Catalyst	Solvent	Temperature (°C)	Pressure (acetylene)	Conversion (%)	Yield (%)	Reference
Potassium Hydroxide (KOH)	Methyl Alcohol	120	High Pressure	40.0	69.8	[6]
Potassium Hydroxide (KOH)	Methyl Alcohol	Not Specified	High Pressure	52.0	70.0	[6]
Sodium Methylate	Diethyl Ether	10	Atmospheric	Not Specified	Not Specified	[7]
Sodium Methylate	Dibutyl Carbitol	33-38	200 p.s.i.g.	Not Specified	Not Specified	[7]
Sodium Hydroxide/ Potassium Hydroxide	Liquid Ammonia	Not Specified	Not Specified	Not Specified	Not Specified	[2]

Note: "Not Specified" indicates that the data was not available in the cited source.

Experimental Protocols

Below are detailed methodologies for the synthesis of **1-ethynyl-1-cyclohexanol**, derived from established laboratory and patent literature.

Protocol 1: Synthesis using Potassium Hydroxide in Methanol[6]

Materials:

- Cyclohexanone
- Potassium Hydroxide (KOH)
- Methyl Alcohol (Methanol)
- Acetylene gas
- Carbon Tetrachloride (for recrystallization)

Equipment:

- High-pressure autoclave or reactor
- Distillation apparatus
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- Catalyst Preparation: Dissolve 8.2 parts of KOH in 200 parts of methyl alcohol in the reaction vessel.
- Addition of Reactant: Once the KOH is fully dissolved, add 199 parts of cyclohexanone to the solution.
- Reaction: Seal the reactor and introduce acetylene gas under high pressure (at least 100 pounds per square inch). Heat the mixture to 120°C with continuous stirring. Maintain the reaction for a contact time of approximately 22 minutes.
- Work-up: After the reaction period, cool the reactor and carefully release the pressure.
- Purification:
 - Transfer the reaction mixture to a distillation apparatus.
 - Perform flash-distillation to remove the methyl alcohol.

- Fractionally distill the residue under reduced pressure (e.g., 15 mm Hg).
- Collect the product fraction boiling at 68-70°C.
- The distillation bottoms may contain the byproduct 1,2-bis(1-hydroxycyclohexyl)ethyne, which can be recovered by recrystallization from carbon tetrachloride.

Protocol 2: Synthesis using Sodium Methylate in Dibutyl Carbitol[7]

Materials:

- Sodium Methylate
- Dibutyl Carbitol
- Cyclohexanone
- Acetylene gas
- Water

Equipment:

- High-pressure autoclave or reactor with stirring mechanism
- Gas inlet and pressure gauge
- Thermocouple

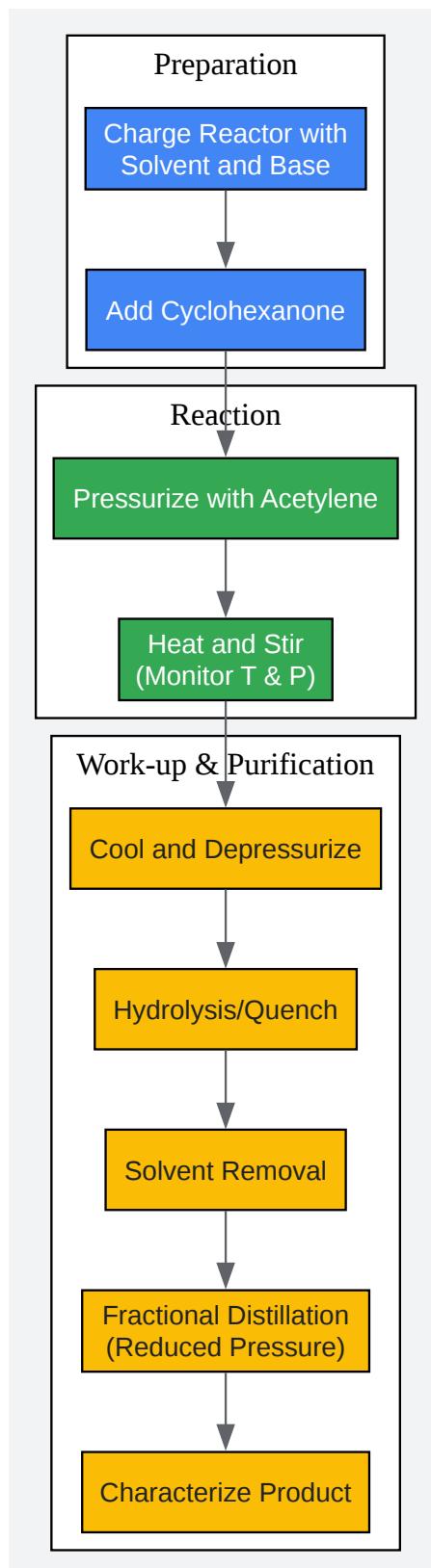
Procedure:

- Catalyst Suspension: Suspend sodium methylate in dibutyl carbitol (approximately 5 volumes per volume of cyclohexanone to be added) inside the reactor.
- Acetylene Saturation: Seal the reactor and saturate the suspension with acetylene gas at room temperature, bringing the pressure to approximately 200 p.s.i.g.

- Reactant Addition: Add cyclohexanone (0.33 to 1 weight mole per 1 weight mole of sodium methylate) to the reaction zone over a period of about 1 hour while maintaining agitation.
- Reaction: Continue agitating the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously adding acetylene. The reaction is exothermic, and the temperature may rise to 33-38°C.
- Hydrolysis: After the reaction is complete, release the pressure. Treat the semi-solid reaction mixture with water to hydrolyze the sodium salt of the product.
- Recovery: Recover the **1-ethynyl-1-cyclohexanol** from the mixture through standard extraction and distillation procedures.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-ethynyl-1-cyclohexanol**.



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Caption: Generalized experimental workflow for **1-ethynyl-1-cyclohexanol** synthesis.

Safety Considerations

- **Acetylene Handling:** Acetylene is highly flammable and can be explosive under pressure.[\[5\]](#)
All operations involving high-pressure acetylene must be conducted in a well-ventilated area, using appropriate safety equipment and behind a blast shield.
- **Strong Bases:** Alkali metal hydroxides and alkoxides are corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
- **High-Pressure Equipment:** Reactors and associated equipment must be rated for the pressures and temperatures used in the synthesis. Regular inspection and maintenance are critical.

This guide provides a foundational understanding for the synthesis of **1-ethynyl-1-cyclohexanol**. Researchers should consult the primary literature and adhere to all institutional safety protocols before undertaking any experimental work.

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